tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate
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Description
Tert-Butyl 3-((ethoxycarbonyl)methoxy)piperidine-1-carboxylate is a chemical compound used in diverse scientific research, enabling breakthroughs in drug discovery, organic synthesis, and medicinal chemistry. It has a molecular formula of C14H25NO5 and a molecular weight of 287.35 .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a tert-butyl group, an ethoxycarbonyl group, and a methoxy group .Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have shown a wide spectrum of biological activities .
Mode of Action
It’s worth noting that similar compounds have been used in peptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic antihistamine and antidepressive activities .
Action Environment
It’s worth noting that similar compounds are stored in an inert atmosphere at 2-8°c .
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-18-12(16)10-19-11-7-6-8-15(9-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUSDDNIDDPFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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